molecular formula C16H26N4O5 B14239268 L-Prolyl-L-alanyl-L-prolyl-L-alanine CAS No. 210840-24-7

L-Prolyl-L-alanyl-L-prolyl-L-alanine

Cat. No.: B14239268
CAS No.: 210840-24-7
M. Wt: 354.40 g/mol
InChI Key: RJCNGVOLFCUYAF-BJDJZHNGSA-N
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Description

L-Prolyl-L-alanyl-L-prolyl-L-alanine is a tetrapeptide composed of the amino acids proline and alanineIt has a molecular formula of C14H24N4O5 and a molecular weight of 328.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Prolyl-L-alanyl-L-prolyl-L-alanine can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical protecting groups used are Fmoc (9-fluorenylmethyloxycarbonyl) for the amino group and tBu (tert-butyl) for the side chains. The synthesis is carried out under mild conditions using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the repetitive steps of deprotection, washing, and coupling. The final product is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: L-Prolyl-L-alanyl-L-prolyl-L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

L-Prolyl-L-alanyl-L-prolyl-L-alanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Prolyl-L-alanyl-L-prolyl-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The proline residues in the peptide can induce conformational changes that enhance its binding affinity to these targets. The compound can modulate various biochemical pathways, including those involved in protein synthesis, cell signaling, and metabolic regulation .

Comparison with Similar Compounds

Uniqueness: L-Prolyl-L-alanyl-L-prolyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of two proline residues contributes to its rigidity and potential for forming stable secondary structures, making it valuable for various applications in research and industry .

Properties

CAS No.

210840-24-7

Molecular Formula

C16H26N4O5

Molecular Weight

354.40 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C16H26N4O5/c1-9(18-13(21)11-5-3-7-17-11)15(23)20-8-4-6-12(20)14(22)19-10(2)16(24)25/h9-12,17H,3-8H2,1-2H3,(H,18,21)(H,19,22)(H,24,25)/t9-,10-,11-,12-/m0/s1

InChI Key

RJCNGVOLFCUYAF-BJDJZHNGSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]2CCCN2

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C2CCCN2

Origin of Product

United States

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